methyl {6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic chromenone derivative with the molecular formula C₂₁H₁₆ClFO₆ . Its structure features:
- A chromen-2-one core substituted with a chloro group at position 6, a methyl group at position 4, and a 2-oxoethoxy side chain at position 5.
- The 2-oxoethoxy moiety is further substituted with a 4-methoxyphenyl group, and an acetate ester at position 2.
Its synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification, as inferred from analogous chromenone derivatives .
Properties
IUPAC Name |
methyl 2-[6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO7/c1-12-15-8-17(23)20(10-19(15)30-22(26)16(12)9-21(25)28-3)29-11-18(24)13-4-6-14(27-2)7-5-13/h4-8,10H,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJHQLWIZOQIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl {6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 430.84 g/mol. The compound exhibits a logP value of 3.955, indicating moderate lipophilicity, which is relevant for its bioavailability and interaction with biological membranes .
Biological Activity Overview
The biological activities of coumarin derivatives, including this compound, have been extensively studied. These activities include:
-
Anticancer Properties :
- Studies have shown that coumarin derivatives can inhibit the growth of various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against colon cancer cell lines (HCT116 and COLO205) .
- The structure–activity relationship (SAR) indicates that modifications at specific positions on the coumarin scaffold can enhance or reduce anticancer activity .
-
Antimicrobial Activity :
- Coumarins have been reported to exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Antioxidant Activity :
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation :
- Modulation of Signaling Pathways :
Case Studies
Several studies have investigated the effects of coumarin derivatives on different cancer types:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| 1 | HCT116 | 15 | Significant growth inhibition observed. |
| 2 | COLO205 | 20 | Induction of apoptosis confirmed via flow cytometry. |
| 3 | A498 | 25 | Enhanced cytotoxicity with acetylation at C3 position noted. |
These findings highlight the potential of methyl {6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-y}acetate as a candidate for further development in cancer therapeutics.
Chemical Reactions Analysis
Chromene Ring Formation via Pechmann Condensation
The chromene skeleton is typically synthesized by reacting a phenolic compound (e.g., 2-methylresorcinol) with a β-ketoester (e.g., dimethyl 2-acetylsuccinate) under acidic conditions (e.g., H₂SO₄). This condensation forms a fused benzopyran structure, with methyl groups at positions 4 and 8 .
Chlorination
The introduction of the chloro group at position 6 likely occurs via electrophilic aromatic substitution . Chlorinating agents such as Cl₂ or SOCl₂ may be used under acidic conditions to activate the aromatic ring for substitution. The chloro group enhances the compound’s electron-deficient nature, potentially influencing its reactivity.
Acetate Esterification
The acetate ester at position 3 is formed via O-acylation of the chromene’s hydroxyl group. Triethylamine acts as a base to deprotonate the hydroxyl, enabling nucleophilic attack on acetyl chloride. This reaction is typically carried out in dichloromethane under mild conditions to ensure high yields and minimal side reactions .
Structural Comparison with Analogous Compounds
The target compound’s unique combination of substituents distinguishes it from other chromene derivatives. Below is a comparison of key structural features:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Target Compound | C₂₂H₁₉ClO₇ | Chloro at C6, methoxyphenyl ether at C7, acetate at C3, methyl at C4 |
| Methyl 3-methoxybenzoate | C₁₀H₁₂O₃ | Simple methoxy-substituted benzoate; lacks chromene core |
| Methyl ((6-chloro-4-methylcoumarin)oxy) acetate | C₁₆H₁₇ClO₅ | Chloro and acetate functionalities; simpler coumarin structure |
| 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate | C₁₆H₁₀ClO₄ | 4-chlorobenzoate ester at C7; no methoxyphenyl ether substituent |
Characterization and Stability
The compound’s purity and structure are confirmed through:
-
NMR spectroscopy : Identifies proton environments (e.g., aromatic protons, methoxy groups, acetate CH₃).
-
IR spectroscopy : Detects carbonyl (C=O) and ether (C-O-C) stretches.
-
Mass spectrometry : Validates molecular weight (430.84 g/mol) and fragmentation patterns .
Stability under acidic or basic conditions depends on the functional groups:
-
The acetate ester may hydrolyze under basic conditions to form a carboxylic acid.
-
The ether linkage may cleave under strong acidic conditions.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound belongs to the chromenone family, which includes numerous derivatives with variations in substituents and functional groups. Below is a comparative analysis with structurally related compounds:
| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Weight (g/mol) | Notable Properties/Bioactivity |
|---|---|---|---|---|
| Target Compound : Methyl {6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate | Chromen-2-one | 6-Cl, 4-CH₃, 7-[2-(4-OCH₃Ph)-2-oxoethoxy], 3-acetate | 422.81 | Enhanced lipophilicity due to methoxyphenyl and ester groups; potential kinase inhibition |
| Ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate | Chromen-4-one | 7-OCH₂COOEt, 3-(4-OCH₃Ph), 2-CF₃ | 438.32 | Higher electron-withdrawing effects (CF₃); used in photodynamic therapy |
| Butyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate | Chromen-2-one | 6-Cl, 4-CH₃, 7-OCH₂COOBu, 3-propyl | 410.87 | Longer alkyl chain increases metabolic stability; explored in agrochemicals |
| 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid | Chromen-4-one | 6-Et, 3-(4-FPh), 2-CF₃, 7-OCH₂COOH | 454.30 | Carboxylic acid group enhances water solubility; anti-inflammatory activity |
| Methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate | Chromen-2-one | 6-Cl, 4-CH₃, 7-OCH₂C₆H₄COOMe, 3-(CH₂COOMe) | 503.85 | Benzoate moiety improves π-π stacking in crystal structures; antimicrobial potential |
Impact of Substituents on Properties
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance reactivity in electrophilic substitutions and improve binding to hydrophobic enzyme pockets .
- Methoxy Groups (OCH₃) : Increase lipophilicity and modulate pharmacokinetic profiles (e.g., blood-brain barrier penetration) .
- Ester vs. Carboxylic Acid : Esters (e.g., methyl/ethyl) improve cell membrane permeability, while carboxylic acids enhance solubility and ionic interactions .
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols starting with functionalization of the chromen-2-one core. A representative route includes:
- Step 1 : Chlorination at the 6-position using POCl₃ or SOCl₂ under reflux conditions .
- Step 2 : Etherification of the 7-hydroxy group with 2-(4-methoxyphenyl)-2-oxoethyl bromide in the presence of K₂CO₃ as a base in acetone, achieving ~75% yield .
- Step 3 : Acetylation of the 3-hydroxyl group with methyl chloroacetate in DMF with NaH, yielding 82–89% .
Q. Key factors influencing yield :
| Condition | Impact |
|---|---|
| Temperature | Higher temps (>80°C) improve etherification kinetics but may degrade sensitive intermediates . |
| Solvent polarity | Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in acetylation . |
| Base strength | Strong bases (NaH) improve acetyl group incorporation but require anhydrous conditions . |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Resolves regiochemistry of substituents (e.g., 4-methoxyphenyl vs. fluorophenyl variants) and confirms the chromen-2-one scaffold conformation . Example: C–O bond lengths of 1.36–1.42 Å in the oxoethoxy group .
- NMR :
- ¹H NMR : Distinct singlet at δ 3.8–3.9 ppm for the methoxy group; aromatic protons split into doublets (J = 8–9 Hz) due to substituent coupling .
- ¹³C NMR : Carbonyl signals at δ 168–172 ppm confirm ester and ketone functionalities .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ calcd. for C₂₂H₁₉ClO₇: 437.0764; observed: 437.0768) .
Advanced Research Questions
Q. How can researchers address discrepancies in melting points or spectral data reported in different studies?
Discrepancies often arise from polymorphic forms or residual solvents. Methodological solutions include:
- Differential Scanning Calorimetry (DSC) : Identifies polymorphs by comparing thermal profiles (e.g., endothermic peaks at 145°C vs. 152°C) .
- Controlled recrystallization : Use solvent pairs (e.g., ethanol/water) to isolate a single crystalline form, as demonstrated for chromene derivatives in .
- Dynamic NMR : Resolves rotational barriers in flexible oxoethoxy chains, which may cause spectral broadening .
Example : A study reported a melting point range of 138–140°C for a fluorophenyl analog, while the methoxyphenyl variant melted at 148–150°C due to enhanced crystallinity from methoxy packing .
Q. What strategies are employed to achieve regioselectivity in substitution patterns of the chromen-2-one core?
Regioselectivity challenges arise during etherification and acetylation. Key approaches:
- Directing groups : The 7-hydroxy group’s electron-donating effect directs electrophiles to the 6-position, as seen in chlorination .
- Catalytic methods : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, though limited by steric hindrance at the 3-position .
- Steric control : Bulky bases (e.g., DBU) favor acetylation at the less hindered 3-position over 4-methyl substitution .
Case study : achieved 91% yield in hydrazide formation at the 7-position using acetic acid catalysis, leveraging hydrogen bonding to stabilize the transition state .
Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact biological activity or stability?
- Stability : Fluorophenyl analogs exhibit higher hydrolytic stability in acidic conditions (t₁/₂ = 48 h at pH 2) compared to methoxyphenyl derivatives (t₁/₂ = 12 h) due to reduced electron density at the ether oxygen .
- Bioactivity : Methoxy groups enhance lipid solubility (logP = 2.8 vs. 2.2 for fluoro analogs), improving membrane permeability in cell-based assays .
| Modification | LogP | Hydrolytic t₁/₂ (pH 2) |
|---|---|---|
| 4-Methoxy | 2.8 | 12 h |
| 4-Fluoro | 2.2 | 48 h |
Q. What computational methods support the rational design of derivatives with enhanced properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
